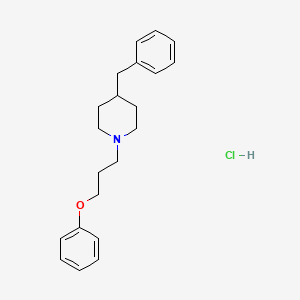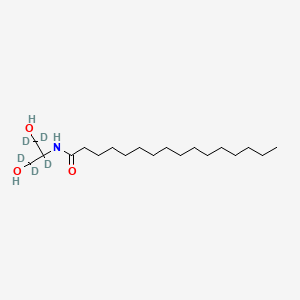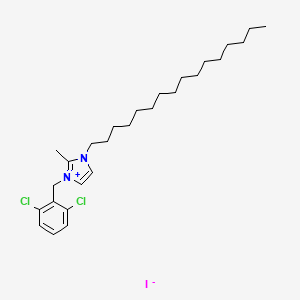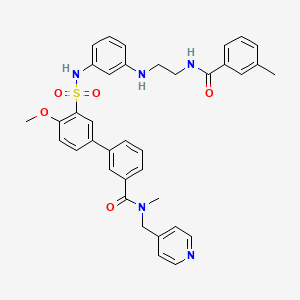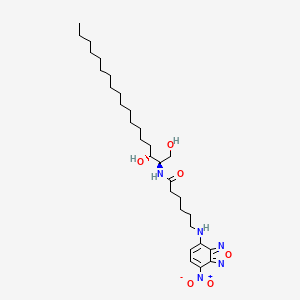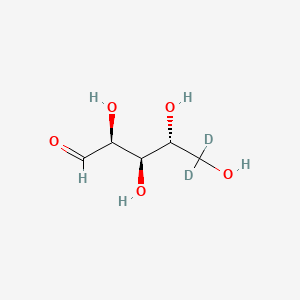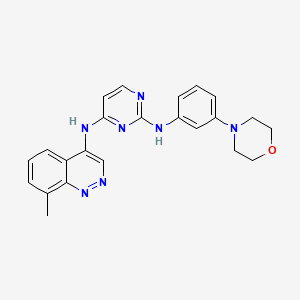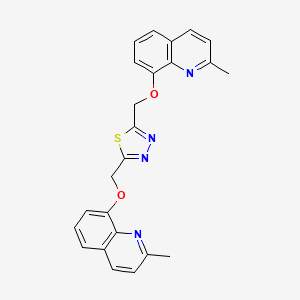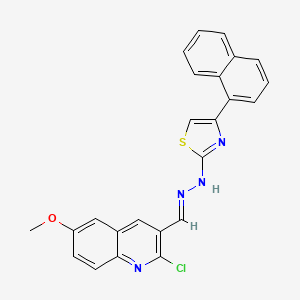
Antibacterial agent 131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 131 is a quinoline derivative known for its potent antimicrobial properties. It has shown significant activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . This compound works by disrupting the integrity of fungal cells through the inhibition of ergosterol production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 131 typically involves the formation of a quinoline-thiazole derivativeThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, altering its antimicrobial properties.
Substitution: Substitution reactions, particularly on the thiazole ring, can enhance or diminish its activity against specific microbial strains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various quinoline-thiazole derivatives, each with distinct antimicrobial profiles .
Applications De Recherche Scientifique
Antibacterial agent 131 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: The compound is employed in microbiological studies to investigate its effects on bacterial and fungal cell structures.
Medicine: this compound is explored for its potential use in developing new antimicrobial therapies, particularly against drug-resistant strains.
Industry: It is incorporated into coatings and materials to provide antimicrobial properties, enhancing the longevity and safety of products
Mécanisme D'action
The primary mechanism by which antibacterial agent 131 exerts its effects is through the inhibition of ergosterol production in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell membrane disruption and cell death. In bacterial cells, the compound targets DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Gentamicin: An aminoglycoside antibiotic effective against Gram-negative bacteria.
Allicin: A sulfur-containing compound from garlic with antimicrobial properties .
Uniqueness: Antibacterial agent 131 stands out due to its dual action against both bacterial and fungal pathogens. Unlike ciprofloxacin and gentamicin, which primarily target bacteria, this compound also disrupts fungal cell membranes, making it a versatile antimicrobial agent. Additionally, its unique quinoline-thiazole structure provides a distinct mechanism of action compared to other antibiotics .
Propriétés
Formule moléculaire |
C24H17ClN4OS |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H17ClN4OS/c1-30-18-9-10-21-16(12-18)11-17(23(25)27-21)13-26-29-24-28-22(14-31-24)20-8-4-6-15-5-2-3-7-19(15)20/h2-14H,1H3,(H,28,29)/b26-13+ |
Clé InChI |
IKGWZVPDDWNKMS-LGJNPRDNSA-N |
SMILES isomérique |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


